N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropane ring and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide typically involves the reaction of 4-chloro-1,1-dioxidotetrahydrothiophene with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 4-chloro-1,1-dioxidotetrahydrothiophen-3-yl acetate
Uniqueness
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C8H12ClNO3S |
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Molecular Weight |
237.70 g/mol |
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H12ClNO3S/c9-6-3-14(12,13)4-7(6)10-8(11)5-1-2-5/h5-7H,1-4H2,(H,10,11) |
InChI Key |
YIXUHXIONUKCGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2CS(=O)(=O)CC2Cl |
Origin of Product |
United States |
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